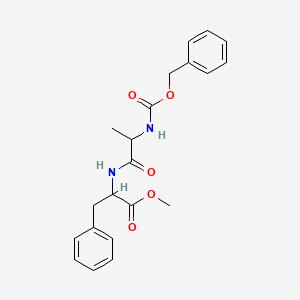

Z-ALA-PHE-OME

CAS No.: 3235-14-1

Cat. No.: VC1967913

Molecular Formula: C21H24N2O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3235-14-1 |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |

| Standard InChI | InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24) |

| Standard InChI Key | SIHNOQQFBTTYLO-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Introduction

Z-ALA-PHE-OME, also known as N-benzoxycarbonyl-L-alanyl-L-phenylalanine methyl ester, is a peptide compound with significant interest in various fields, including biotechnology and the food industry. Its chemical structure and properties make it a valuable precursor for synthesizing more complex peptides.

Synthesis of Z-ALA-PHE-OME

The synthesis of Z-ALA-PHE-OME involves several steps, typically starting from simpler amino acid derivatives. A common method involves the coupling of protected amino acids using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate 3-oxide).

Synthesis Steps

-

Saponification: The first step often involves the saponification of a methyl ester group to form a carboxylic acid, which can then be coupled with another amino acid.

-

Coupling Reaction: The carboxylic acid is then coupled with an amino acid using a coupling reagent like HATU in the presence of a base.

-

Purification: The final product is purified using techniques such as silica gel chromatography.

| Reagents | Conditions | Yield |

|---|---|---|

| Cbz-Ala-Phe-OMe, LiOH, H2O | Stirring at room temperature for 3 hours | High |

| H-AA-OMe, HCl, HATU | Stirring at room temperature for 4 hours | High |

Applications of Z-ALA-PHE-OME

Z-ALA-PHE-OME is primarily used as a precursor in peptide synthesis due to its protected amino groups and ester functionality, which can be easily modified to form more complex peptides. It also has commercial interest in the food industry as a precursor to bitter dipeptides.

Biotechnology and Peptide Synthesis

-

Peptide Synthesis: Z-ALA-PHE-OME serves as a building block for synthesizing more complex peptides, which are crucial in drug development and therapeutic agents.

-

Food Industry: It is used to produce bitter dipeptides, which have applications in flavor enhancement.

Solubility and Storage

Z-ALA-PHE-OME has limited solubility in water but can dissolve in solvents like DMSO, ethanol, or DMF. It is typically stored as a powder at -20°C for up to three years.

| Solvent | Solubility |

|---|---|

| DMSO | High |

| Ethanol | Moderate |

| DMF | Moderate |

| Water | Low |

Research Findings

Recent research highlights the versatility of Z-ALA-PHE-OME in peptide chemistry. Its use in synthesizing complex peptides has shown promise in biotechnology and pharmaceutical applications. Additionally, its role in the food industry as a precursor to bitter compounds underscores its commercial value.

Future Directions

Future studies may focus on optimizing synthesis conditions to improve yield and purity, as well as exploring new applications in biotechnology and the food industry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume